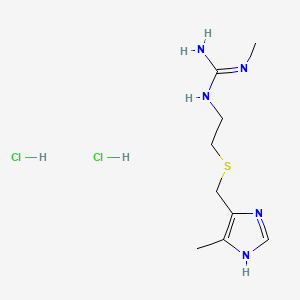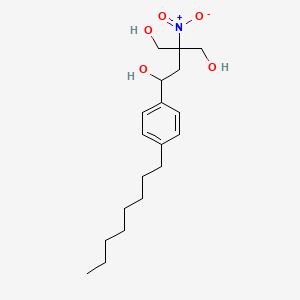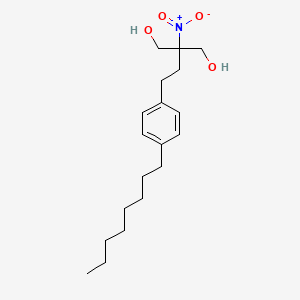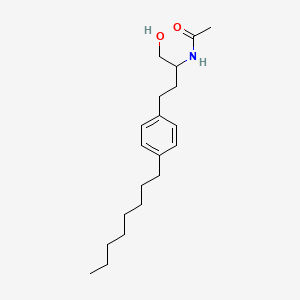
Cinacalcet Impurity 16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinacalcet Impurity 16 is a byproduct or degradation product associated with the synthesis and stability of cinacalcet hydrochloride, a calcimimetic agent used primarily to treat secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and hypercalcemia in patients with parathyroid carcinoma . Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety, efficacy, and stability of the drug product .
Preparation Methods
The preparation of Cinacalcet Impurity 16 involves several synthetic routes and reaction conditions. One method includes dissolving triphosgene in dichloromethane, stirring, and cooling to -5 to 0°C. Alkali is then added, followed by R-(+)-1-(1-naphthyl)ethylamine. The mixture is heated to room temperature (18-23°C) and stirred to obtain an intermediate product. This intermediate is then dissolved in dichloromethane, stirred, and cooled to -5 to 0°C, with simultaneous addition of alkali and 3-(3-trifluoromethylphenyl)propanol. The mixture is heated to room temperature and stirred to obtain the final product . This process is designed to be simple, with easily available raw materials, high purity, and controllable reaction conditions .
Chemical Reactions Analysis
Cinacalcet Impurity 16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triphosgene, dichloromethane, alkali, R-(+)-1-(1-naphthyl)ethylamine, and 3-(3-trifluoromethylphenyl)propanol . The major products formed from these reactions are intermediate compounds that eventually lead to the formation of this compound . High-performance liquid chromatography (HPLC) is often used to analyze and separate these impurities .
Scientific Research Applications
Cinacalcet Impurity 16 is valuable in pharmaceutical research for product development, quality control, method validation, and stability studies . It is used to identify unknown impurities and assess their genotoxic potential . Additionally, it plays a role in the comprehensive analysis of the clinical, pharmacological, pharmacokinetic, and toxicological properties of cinacalcet . This impurity is crucial for ensuring the safety and efficacy of cinacalcet hydrochloride in medical applications .
Mechanism of Action
While Cinacalcet Impurity 16 itself may not have a direct mechanism of action, understanding its formation and behavior is essential for the overall mechanism of cinacalcet hydrochloride. Cinacalcet hydrochloride works by increasing the sensitivity of calcium-sensing receptors on parathyroid cells, leading to reduced secretion of parathyroid hormone (PTH) and decreased serum calcium levels . This action helps manage conditions like secondary hyperparathyroidism and hypercalcemia .
Comparison with Similar Compounds
Cinacalcet Impurity 16 can be compared with other impurities and related compounds such as ®-(+)-1-(1-naphthyl)ethylamine, ®-N-benzyl-1-(1-naphthyl)ethylamine, (E)-2,3-dehydro-cinacalcet hydrochloride, and cinacalcet tertiary amine . These compounds share structural similarities but differ in their specific chemical properties and roles in the synthesis and stability of cinacalcet hydrochloride . The uniqueness of this compound lies in its specific formation pathway and its impact on the overall quality and safety of the pharmaceutical product .
Properties
CAS No. |
802918-47-4 |
|---|---|
Molecular Formula |
C22H24F3N |
Molecular Weight |
359.44 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)
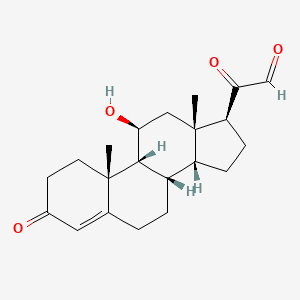
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)
